2-amino-N-cyclopropylthiazole-5-sulfonamide
Overview
Description
2-Amino-N-cyclopropylthiazole-5-sulfonamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-cyclopropylthiazole-5-sulfonamide are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
this compound interacts with its targets by inhibiting their activity. This inhibition prevents the enzymes from catalyzing their respective reactions, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of anti-carbonic anhydrase and anti-dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for DNA synthesis . The exact pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
Sulfonamides, in general, are known to have good oral absorption and wide distribution in the body . They are metabolized in the liver and excreted in the urine . These properties impact the bioavailability of the compound, determining the concentration of the drug that reaches the target site.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of the inhibition of its target enzymes. This leads to a disruption in the normal functioning of the cells, particularly those that rely on the affected enzymes for critical processes such as DNA synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
2-amino-N-cyclopropylthiazole-5-sulfonamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial as they can modulate the activity of these enzymes, leading to various pharmacological effects. For instance, inhibition of carbonic anhydrase can result in diuretic and anti-glaucoma effects, while inhibition of dihydropteroate synthetase can exhibit antibacterial properties .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as leukemia and prostate cancer cells . This inhibition is achieved through the modulation of signaling pathways that control cell growth and apoptosis. Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with target enzymes, leading to their inhibition or activation. For example, the compound binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is facilitated by the sulfonamide group, which forms strong hydrogen bonds with the enzyme’s active site residues. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in the development of this compound as a therapeutic agent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and conjugation . These metabolic reactions result in the formation of metabolites that can be further processed or excreted from the body. The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the blood and tissues can facilitate the distribution of the compound to various organs and tissues. These interactions influence the localization and accumulation of this compound, affecting its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its biochemical effects. The subcellular localization of this compound can also influence its stability and degradation, affecting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cyclopropylthiazole-5-sulfonamide typically involves the cyclization of thioamides with α-haloketones or α-haloesters. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the addition of reagents and control of reaction parameters can help achieve consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cyclopropylthiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of thiazolines or thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Thiazolines, thiazolidines.
Substitution: Various substituted thiazoles and thiazolines.
Scientific Research Applications
2-Amino-N-cyclopropylthiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, and anti-inflammatory agent. It can be used as a starting material for the synthesis of more complex pharmaceuticals.
Agriculture: It may be used as a precursor for the development of new pesticides or herbicides.
Materials Science: The compound's unique properties make it suitable for the design of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
2-Aminothiazole-4-carboxylate
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide
2-Amino-N-(2-aminophenyl)thiazole-4-carboxamide
Uniqueness: 2-Amino-N-cyclopropylthiazole-5-sulfonamide is unique due to its cyclopropyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and may contribute to its distinct properties and applications.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c7-6-8-3-5(12-6)13(10,11)9-4-1-2-4/h3-4,9H,1-2H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQINWLPQQGASGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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